alpha-Methyl-5-hydroxytryptamine maleate

5-HT2B pharmacology receptor binding affinity subtype selectivity

alpha-Methyl-5-hydroxytryptamine maleate (also known as α-methylserotonin maleate, α-Me-5-HT) is a synthetic tryptamine derivative and a moderately selective serotonin 5-HT2 receptor agonist. The maleate salt form (CAS 97469-12-0, purity ≥98% by HPLC) is supplied as a powder soluble in water (10 mM) and DMSO (100 mM), facilitating its use in biochemical, cell-based, and tissue bath assays.

Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
CAS No. 97469-12-0
Cat. No. B108689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-5-hydroxytryptamine maleate
CAS97469-12-0
Synonyms2-Methyl-5-hydroxytryptamine Maleate;  3-(2-Aminopropyl)-indol-5-ol Maleate;  3-(2-Aminopropyl)-1H-indol-5-ol (Z)-2-Butenedioate (1:1);  3-(2-Aminopropyl)-1H-indol-5-ol (2Z)-2-Butenedioate (1:1)
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYQNHFSXRABPJLP-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Methyl-5-hydroxytryptamine maleate (CAS 97469-12-0): Compound Selection Guide for 5-HT2 Subtype-Specific Agonist Research


alpha-Methyl-5-hydroxytryptamine maleate (also known as α-methylserotonin maleate, α-Me-5-HT) is a synthetic tryptamine derivative and a moderately selective serotonin 5-HT2 receptor agonist . The maleate salt form (CAS 97469-12-0, purity ≥98% by HPLC) is supplied as a powder soluble in water (10 mM) and DMSO (100 mM), facilitating its use in biochemical, cell-based, and tissue bath assays . First characterised in the early 1990s, it displays a characteristic selectivity window across the 5-HT2 receptor subtypes with preferential binding to 5-HT2B (pKi = 8.4) over 5-HT2C (pKi = 7.3) and 5-HT2A (pKi = 6.1) [1]. Unlike serotonin (5-HT), it is not metabolised by monoamine oxidase, conferring a substantially longer half-life in biological systems [2]. These properties position α-Me-5-HT as an essential pharmacological tool for discriminating 5-HT2B-mediated responses from those of the other 5-HT2 subtypes.

Why Generic 5-HT2 Agonists Cannot Substitute for alpha-Methyl-5-hydroxytryptamine maleate in Procurement


The 5-HT2 agonist chemical space is functionally heterogeneous: compounds share a common receptor family but differ markedly in subtype selectivity, intrinsic efficacy, and metabolic stability. Serotonin (5-HT) is non-selective across 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 receptors and is rapidly cleared by monoamine oxidase (MAO), rendering it unsuitable for experiments requiring sustained 5-HT2 activation without MAO inhibitor confounding [1]. Widely used phenethylamine agonists such as DOI exhibit stronger 5-HT2A preference (pKi ~7.3–9.2) and distinct signalling bias profiles [2]. The selective 5-HT2B agonist BW723C86, while useful, shows lower functional potency in certain smooth muscle assays [3]. α-Me-5-HT occupies a unique position: it combines preferential 5-HT2B affinity, near-full agonist efficacy at all three 5-HT2 subtypes, and MAO resistance, delivering a pharmacological fingerprint that none of the above alternatives simultaneously replicate. Interchanging agents without this combination introduces systematic bias in receptor-subtype attribution, contractile potency measurements, and time-course pharmacology.

Quantitative Differentiation of alpha-Methyl-5-hydroxytryptamine maleate: Head-to-Head Comparator Data for Informed Procurement


5-HT2B Subtype Binding Selectivity: α-Me-5-HT vs. Serotonin (5-HT) at Human Recombinant Receptors

α-Methyl-5-hydroxytryptamine maleate demonstrates a 200-fold selectivity window for the 5-HT2B receptor over the 5-HT2A subtype, in contrast to serotonin (5-HT), which binds all three 5-HT2 subtypes with similar affinity [1]. The pKi values for α-Me-5-HT at human recombinant 5-HT2B, 5-HT2C, and 5-HT2A receptors are 8.4, 7.3, and 6.1, respectively, corresponding to Ki values of approximately 4 nM, 50 nM, and 794 nM . Endogenous serotonin (5-HT) displays pKi values of approximately 7.7 at 5-HT2B, 7.9 at 5-HT2C, and 7.5 at 5-HT2A, exhibiting no meaningful selectivity among the subtypes [2]. This selectivity profile enables researchers to preferentially activate 5-HT2B receptors at low nanomolar concentrations while minimising 5-HT2A co-activation.

5-HT2B pharmacology receptor binding affinity subtype selectivity serotonin receptor toolkit

Functional Potency in Phosphoinositide Hydrolysis: α-Me-5-HT vs. Serotonin and DOI in Human Uterine Smooth Muscle Cells

In phosphoinositide (PI) hydrolysis assays using human uterine smooth muscle cells (HUSMCs), α-methyl-5-hydroxytryptamine maleate (EC₅₀ = 4.1 nM) is approximately 5-fold more potent than serotonin (EC₅₀ = 20 nM) and 15-fold more potent than the phenethylamine 5-HT2 agonist DOI (EC₅₀ = 63 nM), all acting as full agonists [1]. The superior potency of α-Me-5-HT, coupled with its full agonist efficacy, positions it as the most sensitive agonist for detecting functional 5-HT2B receptor responses in smooth muscle preparations among these three comparators.

phosphoinositide hydrolysis functional potency 5-HT2B receptor pharmacology smooth muscle contractility

Vascular Contractile Efficacy: α-Me-5-HT vs. DOI in Rat Aorta and Jugular Vein

In isolated rat aorta, a tissue enriched in 5-HT2A receptors, α-methylserotonin produced a maximal contractile response reaching 80–90% of the maximum response to serotonin, significantly exceeding that produced by DOI [1]. This near-full agonism at vascular 5-HT2A receptors distinguishes α-Me-5-HT from many other 5-HT2 agonists that exhibit only partial agonist character in this tissue. In the rat jugular vein, however, α-Me-5-HT was slightly more potent than serotonin in contracting the aorta but not the jugular vein, whereas DOI was more potent in the jugular vein than in the aorta [1].

vascular pharmacology 5-HT2A receptor contractile efficacy tissue bath assay

Monoamine Oxidase Resistance: Metabolic Stability Advantage of α-Me-5-HT over Serotonin

The α-methyl substituent on the ethylamine side chain of α-Me-5-HT sterically blocks access of monoamine oxidase (MAO) to the primary amine, rendering the compound resistant to oxidative deamination. In contrast, serotonin (5-HT) is rapidly metabolised by MAO-A, with a half-life in the range of seconds to minutes in biological tissues [1][2]. This metabolic distinction gives α-Me-5-HT a substantially longer half-life in vivo and in tissue bath preparations, eliminating the need for MAO inhibitors that can introduce off-target pharmacological effects [2]. However, similar to serotonin, α-Me-5-HT poorly crosses the blood-brain barrier due to its free 5-hydroxyl group, limiting its central activity when administered peripherally [2].

metabolic stability monoamine oxidase half-life extension in vivo pharmacology

Aqueous Solubility Advantage of Maleate Salt Form for In Vitro Assay Preparation

The maleate salt of α-Methyl-5-hydroxytryptamine achieves aqueous solubility of 10 mM in water and 100 mM in DMSO, enabling preparation of concentrated stock solutions without organic solvent carryover that may affect cell viability or receptor function . Many serotonin receptor agonists with freebase form or limited salt selection exhibit lower aqueous solubility (typically ≤1 mM in water), requiring higher DMSO concentrations that can confound sensitive cellular assays. The maleate counterion confers crystallinity and stability suitable for long-term storage at -20°C with maintained purity ≥98% by HPLC .

solubility maleate salt DMSO stock assay compatibility

Off-Target 5-HT1 Receptor Affinity Profile: Pharmacological Caution for Selectivity-Critical Experiments

Despite its classification as a 5-HT2 agonist, α-Me-5-HT displays significant binding affinity for 5-HT1 receptor subtypes: Ki = 42 nM at 5-HT1A, Ki = 85 nM at 5-HT1B, Ki = 150 nM at 5-HT1C, and Ki = 150 nM at 5-HT1D, while showing very low affinity for 5-HT1E (Ki > 10,000 nM) [1]. This mixed 5-HT1/5-HT2 profile contrasts with some selective 5-HT2B agonists (e.g., BW723C86) that exhibit >10-fold selectivity for 5-HT2B over 5-HT1 subtypes. Consequently, at concentrations above ~50 nM, α-Me-5-HT may co-activate 5-HT1A and 5-HT1B/D receptors, complicating interpretation of results in tissues expressing multiple serotonin receptor subtypes [1].

5-HT1 receptor off-target pharmacology binding selectivity experimental design

Validated Application Scenarios for alpha-Methyl-5-hydroxytryptamine maleate Based on Quantitative Evidence


5-HT2B Receptor Subtype Dissection in Smooth Muscle Contractility Studies

α-Me-5-HT maleate is the preferred agonist for isolating 5-HT2B-mediated contractions in smooth muscle preparations such as rat stomach fundus, human uterine strips, and isolated bladder detrusor. Its 5-fold higher functional potency (EC₅₀ 4.1 nM) compared to serotonin [1] and ~200-fold selectivity for 5-HT2B over 5-HT2A receptors enable concentration-response curves (0.1 nM–10 µM) that discriminate 5-HT2B from 5-HT2A contributions when paired with the 5-HT2A antagonist ketanserin. Procurement recommendation: order 10–50 mg quantities for organ bath pharmacology; use at ≤10 nM to minimise 5-HT1 co-activation [2].

Forskolin-Free cAMP Assays for Gi-Coupled 5-HT2B Signalling in Recombinant Systems

The compound's 5-HT2B selectivity profile and high aqueous solubility (10 mM in water) make it an ideal agonist ligand for non-forskolin cAMP accumulation assays in CHO-K1 or HEK-293 cells expressing recombinant human 5-HT2B receptors [1]. At 10–100 nM, α-Me-5-HT robustly activates 5-HT2B-mediated Gi/o signalling without the need for adenylyl cyclase pre-stimulation, simplifying assay protocols and reducing reagent costs. The 100 mM DMSO solubility supports high-concentration stock preparation for automated liquid handling .

In Vivo Metabolic Stability Studies Requiring Sustained Serotonergic Tone Without MAO Inhibitor Confounds

For in vivo pharmacological studies where sustained 5-HT2 receptor activation is required, α-Me-5-HT maleate offers a key advantage: its MAO resistance [1] eliminates the need for co-administered MAO inhibitors (e.g., pargyline) that can confound neurotransmitter measurements and behavioural readouts. Peripheral administration is suitable for cardiovascular, gastrointestinal, and urogenital studies, though central effects are limited due to poor blood-brain barrier penetration [1]. For central nervous system studies, its prodrug α-methyltryptophan may be required .

Vascular 5-HT2A Efficacy Standard in Aortic Ring Preparations

In rat aortic ring assays, α-Me-5-HT elicits a near-maximal contractile response (80–90% of 5-HT maximum) [1], making it a reliable high-efficacy reference standard for characterising 5-HT2A receptor antagonists (e.g., ketanserin, risperidone) via Schild analysis. Its superior efficacy over DOI in this tissue [1] provides a wider dynamic range for antagonist potency determination, reducing the number of experimental replicates required and improving pA₂/pKB estimate precision.

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